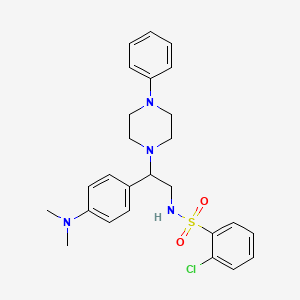

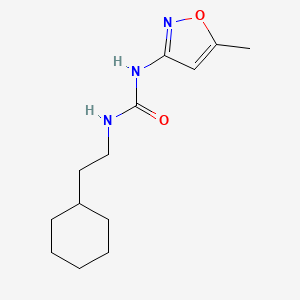

N'-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N'-(4-Fluorophenyl)-N-(3-Imidazol-1-ylpropyl)oxamide often involves multi-step organic reactions, including condensation, amidation, and fluorination processes. An example includes the synthesis of closely related compounds where bioisosteric replacements and regioisomeric structures are explored through specific synthetic routes, indicating the complexity and specificity required in synthesizing such molecules (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds like N'-(4-Fluorophenyl)-N-(3-Imidazol-1-ylpropyl)oxamide can be elucidated using various spectroscopic and crystallographic techniques. X-ray crystallography, in particular, plays a crucial role in determining the precise arrangement of atoms within the crystal lattice, offering insights into the compound's stereochemistry and intermolecular interactions. For related compounds, crystallographic analysis has revealed temperature-dependent polymorphism, highlighting the significance of structural analysis in understanding the physical properties of such molecules (Rybarczyk-Pirek et al., 2014).

Chemical Reactions and Properties

The reactivity of N'-(4-Fluorophenyl)-N-(3-Imidazol-1-ylpropyl)oxamide is influenced by its functional groups. The presence of the imidazole ring, fluorophenyl group, and oxamide linkage contributes to its participation in nucleophilic substitution reactions, hydrogen bonding, and potential coordination chemistry. These functional groups also affect the compound's electronic properties, making it a candidate for various chemical transformations and applications in catalysis and material science.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are critical for their application and handling. Temperature-dependent polymorphism, as observed in closely related structures, indicates the potential for distinct physical behaviors under varying conditions, which can impact the compound's solubility and crystalline form (Rybarczyk-Pirek et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Kinase Inhibition and Antitumor Activities

N'-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide and related compounds have been studied for their potential as kinase inhibitors, specifically targeting the Met kinase superfamily. These compounds have shown promising results in tumor stasis in preclinical models, suggesting potential applications in cancer treatment (Schroeder et al., 2009).

2. Sequence-Specific DNA Probes

Research indicates the utility of imidazole and related compounds in developing sequence-specific DNA probes. Such compounds, when conjugated with fluorophores, can selectively bind to DNA sequences, offering potential applications in biological imaging and gene expression analysis (Vaijayanthi et al., 2012).

3. Analytical Applications in Chemiluminescence

Imidazole derivatives, including those with a fluorophenyl group, have been explored for their use in chemiluminescence. They have been used as reagents in peroxyoxalate chemiluminescence, demonstrating potential for sensitive analytical applications, such as in bioanalytical assays and diagnostics (Barnett et al., 2000).

4. Dual-Targeted Therapeutic Agents

Compounds like N'-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide have been studied as dual inhibitors of p38α mitogen-activated protein kinase and glycogen synthase kinase 3β. These dual-targeted compounds show promise in the treatment of neurodegenerative disorders such as Alzheimer's disease (Heider et al., 2019).

5. Fluorescent Probes for Protein-DNA Complex Characterization

Fluorophenyl-imidazole derivatives, when conjugated with fluorescent groups, can act as probes to study protein-DNA interactions. This application is significant for understanding gene regulation mechanisms and the role of specific DNA-binding proteins in various biological processes (Han et al., 2016).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds are key components in a variety of functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They have been used in the development of new drugs due to their versatility .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . It’s involved in a diverse range of applications, from pharmaceuticals and agrochemicals to research into dyes for solar cells, functional materials, and catalysis .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics has been highlighted, which could imply the influence of the environment on the action of such compounds .

Eigenschaften

IUPAC Name |

N'-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c15-11-2-4-12(5-3-11)18-14(21)13(20)17-6-1-8-19-9-7-16-10-19/h2-5,7,9-10H,1,6,8H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJXKELSPXNJPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NCCCN2C=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2481708.png)

![4-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2481710.png)

![N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2481713.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2481722.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2481723.png)

![6-ethyl 3-methyl 2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2481725.png)